![molecular formula C7H10O2 B070613 (E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one CAS No. 159702-46-2](/img/structure/B70613.png)
(E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one is a chemical compound that is commonly referred to as chiral synthon. This compound has been widely used in scientific research as a building block for the synthesis of various biologically active molecules. The synthesis of this compound is of great importance in the field of organic chemistry as it provides a starting point for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of (E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one is not well understood. However, it is believed that the compound acts as a chiral synthon and can be used as a building block for the synthesis of various biologically active molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one are not well understood. However, studies have shown that the compound can be used in the synthesis of various biologically active molecules that have potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one in lab experiments include its ability to act as a chiral synthon and its versatility in the synthesis of various biologically active molecules. However, the limitations of using this compound include the multi-step process involved in its synthesis and the cost associated with the reagents and catalysts used in the synthesis.
Zukünftige Richtungen
There are several future directions for the use of (E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one in scientific research. One direction is the development of more efficient and cost-effective methods for the synthesis of this compound. Another direction is the exploration of the potential therapeutic effects of the biologically active molecules synthesized using this compound. Additionally, the use of this compound in the synthesis of new materials with unique properties is an area of future research.
Synthesemethoden
The synthesis of (E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one is achieved through a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 2-methyl-3-buten-2-ol with a chiral catalyst to produce the chiral epoxide. The chiral epoxide is then reacted with an acylating agent to produce the final product.
Wissenschaftliche Forschungsanwendungen
(E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one has been widely used in scientific research as a building block for the synthesis of various biologically active molecules. This compound has been used in the synthesis of various natural products such as alkaloids, terpenes, and steroids. The use of this compound has also been extended to the synthesis of various pharmaceutical compounds.
Eigenschaften
CAS-Nummer |
159702-46-2 |
---|---|
Produktname |
(E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one |
Molekularformel |
C7H10O2 |
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
(E)-4-[(2S,3S)-3-methyloxiran-2-yl]but-3-en-2-one |
InChI |
InChI=1S/C7H10O2/c1-5(8)3-4-7-6(2)9-7/h3-4,6-7H,1-2H3/b4-3+/t6-,7-/m0/s1 |
InChI-Schlüssel |
HUXOCAGUDRTTAL-FWDZIHJBSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](O1)/C=C/C(=O)C |
SMILES |
CC1C(O1)C=CC(=O)C |
Kanonische SMILES |
CC1C(O1)C=CC(=O)C |
Synonyme |
3-Buten-2-one, 4-[(2R,3R)-3-methyloxiranyl]-, (3E)-rel- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.